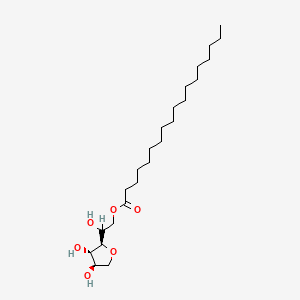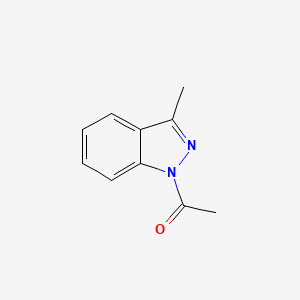
Thiourea, N,N'-bis(3,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is an organosulfur compound with the molecular formula C₁₃H₈Cl₄N₂S. It is a derivative of thiourea, where the hydrogen atoms are replaced by 3,4-dichlorophenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- can be synthesized through the reaction of 3,4-dichloroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
2C6H3Cl2NH2+CSCl2→C6H3Cl2NHCSNHC6H3Cl2+2HCl
Industrial Production Methods
On an industrial scale, the production of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N'-bis(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N,N'-bis(3,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in microbiological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, elastomers, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of Thiourea, N,N'-bis(3,4-dichlorophenyl)- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by forming a stable complex with the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a simpler structure.
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with chlorine atoms at different positions.
1,3-Bis(3,4-dimethylphenyl)thiourea: Similar structure with methyl groups instead of chlorine.
Uniqueness
Thiourea, N,N'-bis(3,4-dichlorophenyl)- is unique due to the presence of two 3,4-dichlorophenyl groups, which enhance its biological activity and chemical reactivity compared to other thiourea derivatives. This structural feature contributes to its potent antibacterial and anticancer properties, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
10220-13-0 |
|---|---|
Formule moléculaire |
C13H8Cl4N2S |
Poids moléculaire |
366.1 g/mol |
Nom IUPAC |
1,3-bis(3,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C13H8Cl4N2S/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) |
Clé InChI |
ADTNKNCYYPRXIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-chloro-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8771416.png)



![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide](/img/structure/B8771453.png)
![2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B8771458.png)
![1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B8771460.png)

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8771492.png)


